

CY3-SE Fluorescent Dye: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CY3-SE

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An in-depth guide to the properties, applications, and experimental protocols of **CY3-SE**, a versatile fluorescent dye for labeling biomolecules in research and drug development.

CY3-SE (Succinimidyl Ester), a member of the cyanine dye family, is a bright, orange-red fluorescent dye widely employed in the life sciences for the covalent labeling of biomolecules. [1][2] Its robust photostability, high quantum yield, and reactivity towards primary amines make it an invaluable tool for a multitude of applications, including fluorescence microscopy, immunocytochemistry, flow cytometry, and genomic studies. [2][3][4] This guide provides a detailed overview of **CY3-SE**'s properties, common uses, and comprehensive experimental protocols to aid researchers in its effective application.

Core Properties of CY3-SE

CY3-SE is characterized by its distinct spectral properties, high molar extinction coefficient, and good quantum yield, which contribute to its bright fluorescent signal. [4] The succinimidyl ester functional group allows for the efficient and stable covalent labeling of primary amines, such as those found on lysine residues in proteins and amino-modified oligonucleotides. [3][5]

Quantitative Spectroscopic and Physicochemical Data

The optical properties of **CY3-SE** can vary slightly depending on its conjugation partner and the local microenvironment. [4][6] The following table summarizes the key quantitative data for **CY3-SE**.

Property	Value	References
Excitation Maximum (λ_{ex})	~550 - 555 nm	[2][3][4][7]
Emission Maximum (λ_{em})	~568 - 572 nm	[3][4][8][9]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][8][9]
Quantum Yield (Φ)	~0.15 - 0.31	[4][5][8][9]
Molecular Weight	~727.84 g/mol	[8]

Note: Values can vary depending on the specific formulation (e.g., sulfo- vs. non-sulfonated) and the solvent environment.

Common Research Applications

The versatility and bright fluorescence of **CY3-SE** make it suitable for a wide array of applications in molecular and cellular biology.

- **Fluorescence Microscopy:** **CY3-SE** is frequently used to label proteins and nucleic acids for visualization in cellular structures.[1][4] Its compatibility with common filter sets, such as those for TRITC (tetramethylrhodamine), makes it readily adaptable for many microscopy setups.[1]
- **Immunofluorescence (IF) and Immunocytochemistry (ICC):** A primary application of **CY3-SE** is the labeling of antibodies.[2][4] CY3-conjugated secondary antibodies are used to detect the presence and subcellular localization of specific target proteins.[4][7]
- **Fluorescence In Situ Hybridization (FISH):** In genomics, **CY3-SE** is employed to label oligonucleotide probes for the detection of specific DNA or RNA sequences within cells, allowing for the spatial mapping of genetic material.[2][3][7]
- **Flow Cytometry:** CY3-labeled antibodies are utilized to identify and sort cell populations based on the expression of specific cell surface or intracellular proteins.[1][2]
- **Förster Resonance Energy Transfer (FRET):** CY3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[4]

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins and nucleic acids with **CY3-SE**.

Protein Labeling with CY3-SE

This protocol outlines a general procedure for the covalent labeling of proteins with **CY3-SE**. The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein.

1. Reagent Preparation:

- **Protein Solution:** Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), at a concentration of 2-10 mg/mL.[\[5\]](#)[\[10\]](#)[\[11\]](#) Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.[\[10\]](#) If necessary, perform a buffer exchange using dialysis or a spin column.[\[10\]](#)
- **CY3-SE Stock Solution:** Immediately before use, dissolve the **CY3-SE** in anhydrous DMSO or DMF to a concentration of 10 mM.[\[5\]](#)[\[10\]](#)[\[12\]](#) Vortex to ensure complete dissolution.

2. Labeling Reaction:

- Add the **CY3-SE** stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[\[5\]](#)[\[12\]](#)
- Mix the reaction gently by pipetting or inversion. Avoid vigorous vortexing, which can denature the protein.[\[12\]](#)
- Incubate the reaction for 1 hour at room temperature in the dark, with gentle shaking or rotation.[\[10\]](#)[\[11\]](#)

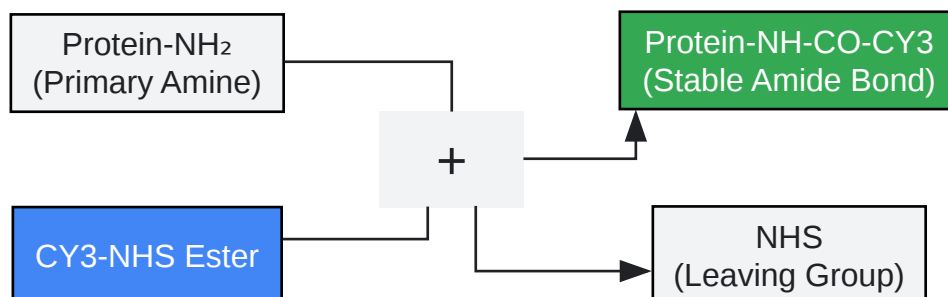
3. Purification of the Labeled Protein:

- Remove unreacted, hydrolyzed dye from the labeled protein using a spin column or gel filtration column (e.g., Sephadex G-25).[\[10\]](#)[\[11\]](#)
- Follow the manufacturer's instructions for the chosen purification method. The labeled protein will be collected in the eluate.

4. Storage:

- Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light.[11] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[11]

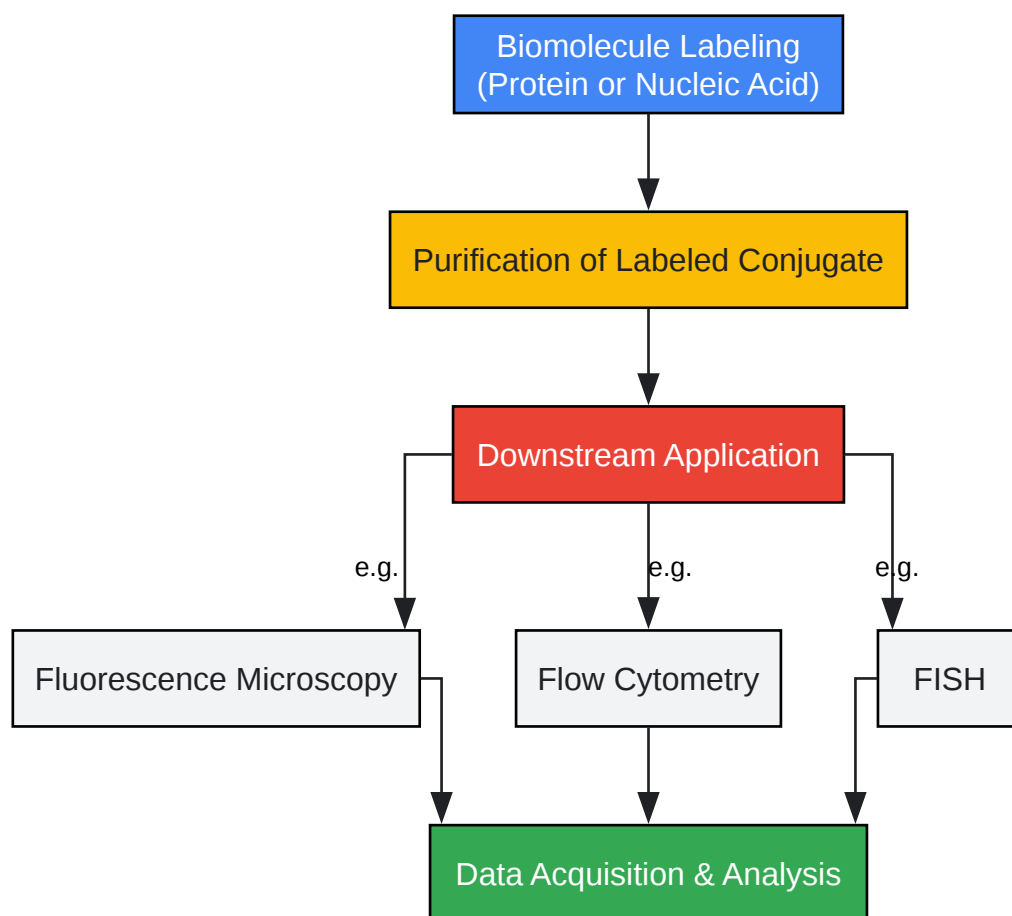
Diagram of CY3-SE Labeling Reaction



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Caption: Covalent labeling of a protein with **CY3-SE**.

Diagram of a General Experimental Workflow



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Caption: A typical experimental workflow using **CY3-SE**.

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